molecular formula C5H7N5O2 B590556 N-(2-Oxoethyl)-1H-tetrazole-1-acetamide CAS No. 1797135-60-4

N-(2-Oxoethyl)-1H-tetrazole-1-acetamide

Cat. No.: B590556
CAS No.: 1797135-60-4
M. Wt: 169.144
InChI Key: FVYKLWGHNYKDJG-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the oxoethyl and acetamide groups further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide typically involves the reaction of 1H-tetrazole with ethyl oxalyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help maintain consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Amine derivatives with potential biological activity.

    Substitution: Various substituted tetrazole derivatives with diverse applications.

Scientific Research Applications

N-(2-Oxoethyl)-1H-tetrazole-1-acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Oxoethyl)-1H-tetrazole-1-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    N-(2-Hydrazinyl-2-oxoethyl)thiazol-2-yl derivatives: These compounds share a similar oxoethyl group but feature a thiazole ring instead of a tetrazole ring.

    N-(2-Oxoethyl)-1H-indole-2-carboxamide: This compound has an indole ring, offering different reactivity and biological activity.

Uniqueness: N-(2-Oxoethyl)-1H-tetrazole-1-acetamide is unique due to its tetrazole ring, which provides stability and versatility in chemical reactions. The combination of the oxoethyl and acetamide groups further enhances its reactivity, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

1797135-60-4

Molecular Formula

C5H7N5O2

Molecular Weight

169.144

IUPAC Name

N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12)

InChI Key

FVYKLWGHNYKDJG-UHFFFAOYSA-N

SMILES

C1=NN=NN1CC(=O)NCC=O

Origin of Product

United States

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